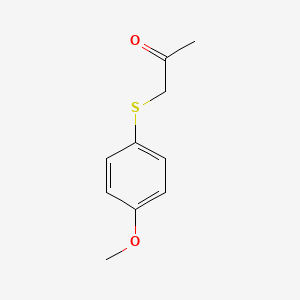

1-((4-Methoxyphenyl)thio)propan-2-one

Overview

Description

1-((4-Methoxyphenyl)thio)propan-2-one, also known as 1-(4-methoxyphenyl)-2-propanone, is an organic compound with the molecular formula C10H12O2S. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propan-2-one moiety through a sulfur atom. It is commonly used in various chemical reactions and has significant applications in scientific research and industry .

Preparation Methods

The synthesis of 1-((4-Methoxyphenyl)thio)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxythiophenol with 2-bromopropanone under basic conditions. The reaction typically proceeds as follows:

Reaction of 4-methoxythiophenol with 2-bromopropanone:

Chemical Reactions Analysis

1-((4-Methoxyphenyl)thio)propan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:

-

Oxidation

Reagents: Oxidizing agents (e.g., potassium permanganate, chromium trioxide)

Conditions: Acidic or basic medium

Products: Corresponding sulfoxides or sulfones

-

Reduction

Reagents: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride)

Conditions: Anhydrous conditions

Products: Corresponding alcohols or thiols

-

Substitution

Reagents: Nucleophiles (e.g., amines, alkoxides)

Conditions: Basic or acidic medium

Scientific Research Applications

1-((4-Methoxyphenyl)thio)propan-2-one has diverse applications in scientific research, including:

-

Chemistry

- Used as an intermediate in the synthesis of various organic compounds.

- Employed in the study of reaction mechanisms and kinetics.

-

Biology

- Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

-

Medicine

- Explored for its potential therapeutic applications in drug development.

-

Industry

Mechanism of Action

The mechanism of action of 1-((4-Methoxyphenyl)thio)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

-

Molecular Targets

- Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

- Receptors: Binding to receptors, leading to modulation of cellular signaling pathways.

-

Pathways

- Oxidative stress: Induction of oxidative stress, leading to cell damage or apoptosis.

- Signal transduction: Modulation of signal transduction pathways, affecting cellular functions .

Comparison with Similar Compounds

1-((4-Methoxyphenyl)thio)propan-2-one can be compared with other similar compounds, such as:

-

1-(4-Methoxyphenyl)-2-propanone

- Similar structure but lacks the sulfur atom.

- Different reactivity and applications.

-

4-Methoxyphenylacetone

- Similar structure but with a different functional group.

- Different chemical properties and uses.

-

4-Methoxybenzyl methyl ketone

- Similar structure but with a different substitution pattern.

- Different reactivity and applications .

Biological Activity

1-((4-Methoxyphenyl)thio)propan-2-one, also known by its CAS number 25784-84-3, is an organic compound characterized by its unique thioether functional group. This compound has garnered attention in various fields of biological research due to its notable biological activities, including antioxidant, antimicrobial, and potential anticancer properties. This article explores the biological activity of this compound, supported by diverse research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C10H12OS

- Molecular Weight : Approximately 192.26 g/mol

- Functional Groups : Thioether and ketone

The structure of this compound features a propan-2-one backbone with a para-methoxyphenyl group attached to a sulfur atom. This configuration contributes to its unique chemical properties and biological activities.

1. Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. For instance, the antioxidant capacity of this compound was evaluated using the DPPH radical scavenging method, demonstrating effectiveness comparable to well-known antioxidants like ascorbic acid . The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases.

2. Antimicrobial Activity

The compound has shown promising results in antimicrobial evaluations against various pathogens. In vitro studies have reported minimum inhibitory concentrations (MICs) for derivatives related to this compound, indicating significant activity against bacteria such as Staphylococcus aureus and Escherichia coli. The MIC values ranged from 0.22 to 0.25 μg/mL for the most active derivatives . Additionally, the compound's ability to inhibit biofilm formation further underscores its potential as an antimicrobial agent.

3. Anticancer Activity

Studies have explored the anticancer potential of derivatives of this compound against various cancer cell lines. Notably, compounds derived from this structure exhibited cytotoxic effects on human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines . The mechanism of action appears to involve the inhibition of topoisomerase and other cellular pathways critical for cancer cell proliferation.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound in relation to structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-Methoxyphenyl)-1-propanone | Ketone functional group without sulfur | Lacks thioether functionality |

| 4-Methoxythiophenol | Contains a phenolic hydroxyl group | Hydroxyl group alters solubility and reactivity |

| 3-[(4-Methoxyphenyl)thio]propane-1-amine | Contains amine functional group | Potential dual-action properties |

Case Study: SERCA2a Activation

In a study involving cardiac microsomes, derivatives of this compound were shown to enhance ATP hydrolysis mediated by SERCA2a activity. This finding indicates potential applications in cardiac health, particularly in conditions related to calcium handling in heart cells .

Research Findings on Ferroptosis Induction

Recent research has indicated that similar thiazole compounds can induce ferroptosis through selective interactions with cysteine residues in proteins . While this study does not directly involve this compound, it suggests a broader context for understanding how related compounds may function in inducing cell death pathways relevant for cancer therapy.

Properties

IUPAC Name |

1-(4-methoxyphenyl)sulfanylpropan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2S/c1-8(11)7-13-10-5-3-9(12-2)4-6-10/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCLISZSEDWSEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CSC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30556989 | |

| Record name | 1-[(4-Methoxyphenyl)sulfanyl]propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25784-84-3 | |

| Record name | 1-[(4-Methoxyphenyl)sulfanyl]propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.